[3-Benzoyloxy-4-fluoro-5-(2-oxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate
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Overview
Description
3’,5’-Bis-O-benzoyl-2’-Deoxy-2’-fluoro-4-deoxy-arabinouridine is a purine nucleoside analog. Purine nucleoside analogs are known for their broad antitumor activity, particularly targeting indolent lymphoid malignancies. The anticancer mechanisms of these compounds often rely on the inhibition of DNA synthesis and the induction of apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-Bis-O-benzoyl-2’-Deoxy-2’-fluoro-4-deoxy-arabinouridine involves multiple steps, typically starting with the appropriate sugar and base components. The sugar component is often a protected form of arabinose, which is then fluorinated and deoxygenated at specific positions. The base, usually a purine or pyrimidine derivative, is then coupled to the modified sugar. The benzoyl groups are introduced to protect the hydroxyl groups during the synthesis and are removed in the final steps .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar steps to the laboratory synthesis, with optimizations for yield and purity. This might include the use of automated synthesizers and large-scale purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
3’,5’-Bis-O-benzoyl-2’-Deoxy-2’-fluoro-4-deoxy-arabinouridine undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the nucleoside, potentially altering its biological activity.
Reduction: This reaction can be used to remove protective groups or modify the nucleoside’s structure.
Substitution: This reaction can introduce new functional groups, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired modifications occur without degrading the compound .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while substitution could introduce a new functional group such as an alkyl or aryl group .
Scientific Research Applications
3’,5’-Bis-O-benzoyl-2’-Deoxy-2’-fluoro-4-deoxy-arabinouridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: It is studied for its effects on DNA synthesis and cell cycle regulation.
Industry: It may be used in the development of new pharmaceuticals and diagnostic tools.
Mechanism of Action
The mechanism of action of 3’,5’-Bis-O-benzoyl-2’-Deoxy-2’-fluoro-4-deoxy-arabinouridine involves its incorporation into DNA during replication. This incorporation disrupts the normal DNA synthesis process, leading to the inhibition of cell proliferation and the induction of apoptosis. The compound targets specific enzymes involved in DNA synthesis, such as DNA polymerase, and interferes with their activity .
Comparison with Similar Compounds
Similar Compounds
2’-Deoxy-2’-fluoro-4-deoxy-arabinouridine: Similar in structure but lacks the benzoyl protective groups.
2’-Deoxy-2’-fluoro-arabinouridine: Similar but does not have the deoxy modification at the 4’ position.
2’-Fluoro-2’-deoxy-arabinouridine: Similar but lacks the benzoyl groups and the deoxy modification at the 4’ position.
Uniqueness
3’,5’-Bis-O-benzoyl-2’-Deoxy-2’-fluoro-4-deoxy-arabinouridine is unique due to its specific modifications, including the benzoyl protective groups and the deoxy and fluoro modifications. These modifications enhance its stability and activity, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
[3-benzoyloxy-4-fluoro-5-(2-oxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2O6/c24-18-19(32-22(28)16-10-5-2-6-11-16)17(14-30-21(27)15-8-3-1-4-9-15)31-20(18)26-13-7-12-25-23(26)29/h1-13,17-20H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNEJQWKQUWJJSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=CC=NC3=O)F)OC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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